molecular formula C9H10O4S B13522447 3-Methoxy-4-(methylsulfonyl)benzaldehyde

3-Methoxy-4-(methylsulfonyl)benzaldehyde

Cat. No.: B13522447
M. Wt: 214.24 g/mol
InChI Key: JPUGKSUOGHIJNY-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C9H10O4S It is a derivative of benzaldehyde, characterized by the presence of methoxy and methylsulfonyl functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(methylsulfonyl)benzaldehyde typically involves the introduction of methoxy and methylsulfonyl groups onto a benzaldehyde precursor. One common method is the sulfonation of 3-methoxybenzaldehyde followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, followed by oxidation using reagents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(methylsulfonyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(methylsulfonyl)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and methylsulfonyl groups may also contribute to the compound’s overall reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(methylsulfonyl)benzaldehyde is unique due to the presence of both methoxy and methylsulfonyl groups, which impart distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for further chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

3-methoxy-4-methylsulfonylbenzaldehyde

InChI

InChI=1S/C9H10O4S/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12/h3-6H,1-2H3

InChI Key

JPUGKSUOGHIJNY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)S(=O)(=O)C

Origin of Product

United States

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